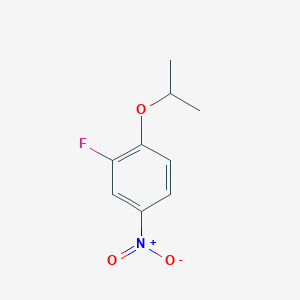
2-Fluoro-1-isopropoxy-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1-isopropoxy-4-nitrobenzene is an aromatic organic compound with the chemical formula C9H10FNO3. It is characterized by the presence of a fluorine atom, an isopropoxy group, and a nitro group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
2-Fluoro-1-isopropoxy-4-nitrobenzene can be synthesized from 3,4-difluoronitrobenzene and isopropyl alcohol. The reaction typically involves the nucleophilic substitution of the fluorine atom by the isopropoxy group under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, often optimized for yield and purity through the use of specific catalysts and reaction conditions .
化学反应分析
Types of Reactions
2-Fluoro-1-isopropoxy-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The isopropoxy group can be oxidized to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in dimethylformamide at 95–125°C.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
科学研究应用
2-Fluoro-1-isopropoxy-4-nitrobenzene is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Fluoro-1-isopropoxy-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and stability. The isopropoxy group can undergo hydrolysis or oxidation, leading to various downstream effects .
相似化合物的比较
Similar Compounds
1-Fluoro-2-isopropoxy-4-nitrobenzene: Similar structure but different position of the isopropoxy group.
1-Fluoro-4-nitrobenzene: Lacks the isopropoxy group, making it less reactive in certain conditions.
Uniqueness
2-Fluoro-1-isopropoxy-4-nitrobenzene is unique due to the specific positioning of its functional groups, which allows for distinct reactivity patterns and applications in various fields of research .
生物活性
2-Fluoro-1-isopropoxy-4-nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H12FNO2
- Molecular Weight : 201.21 g/mol
- CAS Number : 1229647-66-8
The compound features a fluorine atom, an isopropoxy group, and a nitro group, which contribute to its reactivity and biological interactions.
The mechanism of action for this compound involves several biochemical pathways:
- Enzyme Interaction : The nitro group can undergo reduction to form an amino derivative, which may interact with various enzymes, potentially inhibiting their activity.
- Nucleophilic Substitution : The compound can participate in nucleophilic aromatic substitution reactions, leading to the formation of diverse derivatives that may exhibit different biological activities.
Biological Activity
Research has indicated various biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the nitro group is often linked to antibacterial activity due to its ability to disrupt bacterial DNA synthesis .
- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted. For instance, it may affect pathways related to ROS1 fusion proteins in lung cancer models, indicating potential use in targeted therapies .
- Inflammatory Response Modulation : There is evidence suggesting that compounds like this compound can modulate chemokine receptor activity, which plays a crucial role in inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds or derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated that nitro-substituted compounds can inhibit ROS1 kinase activity in lung cancer models. |
| Study B | Analyzed the structure-activity relationship (SAR) indicating that modifications on the nitro group enhance biological activity against certain cancer cell lines. |
| Explored the reactivity of similar compounds in substitution reactions, highlighting potential applications in drug synthesis. |
属性
IUPAC Name |
2-fluoro-4-nitro-1-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIPQWFNBVPXCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














